cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
Overview
Description
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate: is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by its unique cyclobutane ring structure, which includes a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: . Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs for various diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate (trans isomer)
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Methyl 2,2-dimethyl-3-methoxycyclobutanecarboxylate
Uniqueness: cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The cis configuration of the hydroxyl group and the carboxylate ester group provides distinct chemical properties compared to its trans isomer and other similar compounds.
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Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135727 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-41-9 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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